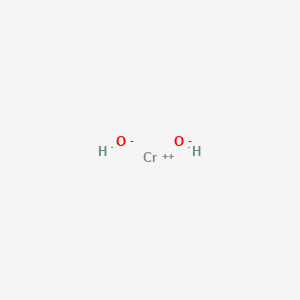
(4,4-Difluoro-1-methoxycyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4,4-Difluoro-1-methoxycyclohexyl)methanol” is a chemical compound with the CAS Number: 2503208-45-3 . It has a molecular weight of 180.19 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is “this compound” and its Inchi Code is "1S/C8H14F2O2/c1-12-7 (6-11)2-4-8 (9,10)5-3-7/h11H,2-6H2,1H3" . The InChI key is "PHEDJMGVBWCARD-UHFFFAOYSA-N" .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 180.19 . It is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry Applications
"(4,4-Difluoro-1-methoxycyclohexyl)methanol" could play a role in the synthesis of complex molecules. Fluorinated compounds are particularly valuable in medicinal chemistry due to their ability to enhance the bioavailability, stability, and binding affinity of pharmaceutical agents. The difluoro and methoxycyclohexyl groups might influence the lipophilicity and metabolic stability of the compound, making it a potentially interesting moiety for drug development. The methanol part suggests solubility in organic solvents, which is crucial for various reactions in organic synthesis.
Material Science and Polymer Chemistry
In material science, such a compound could be investigated for its properties as a monomer or a building block in polymer chemistry. The presence of functional groups like methanol and difluoro could allow for further functionalization, leading to materials with unique properties like high resistance to solvents, thermal stability, or specific optical properties.
Research on Methanol-related Compounds
Although not directly related to "this compound," research on methanol and its derivatives highlights the importance of understanding the toxicokinetics, metabolism, and potential therapeutic interventions for methanol poisoning (Brent et al., 2001; Jacobsen et al., 1988). These studies provide insights into the handling of methanol in biological systems, which could be indirectly relevant when considering the safety aspects of working with methanol derivatives in a research context.
Unfortunately, without direct studies on "this compound," these applications remain speculative. Further research and specific studies would be required to understand its potential applications fully.
For detailed insights into methanol-related research and potential implications for derivatives, please refer to the following sources:
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(4,4-difluoro-1-methoxycyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-12-7(6-11)2-4-8(9,10)5-3-7/h11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEDJMGVBWCARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B2964394.png)

![Methyl 4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2964400.png)




![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2964408.png)
![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)

![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2964416.png)

